molecular formula C13H15NO2S2 B4057356 2-(benzylthio)-N-(2-oxotetrahydro-3-thienyl)acetamide

2-(benzylthio)-N-(2-oxotetrahydro-3-thienyl)acetamide

Cat. No.: B4057356
M. Wt: 281.4 g/mol
InChI Key: KRLPFFZKUNOTQP-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-oxotetrahydro-3-thienyl)acetamide is a useful research compound. Its molecular formula is C13H15NO2S2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.05442107 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity :

    • Compounds similar to 2-(benzylthio)-N-(2-oxotetrahydro-3-thienyl)acetamide have been synthesized and evaluated for their antimicrobial activity. For example, Fahim and Ismael (2019) investigated 2-bromo-N-(phenylsulfonyl)acetamide derivatives, revealing good antimicrobial properties (Fahim & Ismael, 2019).
  • Heterocyclic Synthesis :

    • These compounds are utilized in heterocyclic syntheses. Schmeyers and Kaupp (2002) reported the synthesis of various heterocycles from thioureido-acetamides, demonstrating their versatility in creating new chemical structures (Schmeyers & Kaupp, 2002).
  • Synthesis of Novel Compounds :

    • Research has focused on synthesizing new compounds using related acetamides. For instance, Al-Taifi, Abbady, and Bakhite (2016) explored the synthesis of new heterocyclic compounds containing thienylbenzo[h]quinoline moiety, demonstrating the chemical diversity achievable with these compounds (Al-Taifi, Abbady, & Bakhite, 2016).
  • Corrosion Inhibition :

    • Acetamide derivatives have been evaluated for their use as corrosion inhibitors. Yıldırım and Çetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and assessed their effectiveness in corrosion prevention (Yıldırım & Çetin, 2008).
  • Antimalarial and Antiviral Research :

    • These compounds have also been investigated for antimalarial and antiviral applications. Fahim and Ismael (2021) conducted a study focusing on the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity (Fahim & Ismael, 2021).
  • Electrochemical Applications :

    • In electrochemistry, 4-acetamido-TEMPO, a related compound, has been used as a mediator for the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids, as studied by Rafiee et al. (2018) (Rafiee et al., 2018).
  • Antitumor Activity :

    • Some derivatives have been evaluated for their antitumor activities. Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity (Yurttaş, Tay, & Demirayak, 2015).
  • Analgesic Activity :

    • Acetamide derivatives have been studied for their potential analgesic properties. Kaplancıklı et al. (2012) investigated the analgesic activity of some acetamide derivatives in various tests, highlighting their medicinal potential (Kaplancıklı et al., 2012).

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-oxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c15-12(14-11-6-7-18-13(11)16)9-17-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLPFFZKUNOTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylthio)-N-(2-oxotetrahydro-3-thienyl)acetamide
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2-(benzylthio)-N-(2-oxotetrahydro-3-thienyl)acetamide
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2-(benzylthio)-N-(2-oxotetrahydro-3-thienyl)acetamide
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2-(benzylthio)-N-(2-oxotetrahydro-3-thienyl)acetamide
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2-(benzylthio)-N-(2-oxotetrahydro-3-thienyl)acetamide
Reactant of Route 6
2-(benzylthio)-N-(2-oxotetrahydro-3-thienyl)acetamide

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